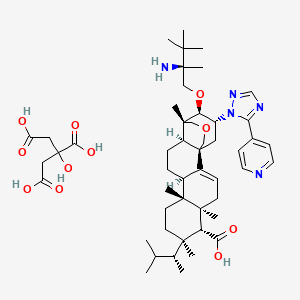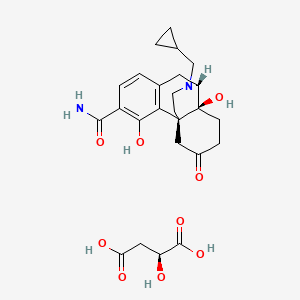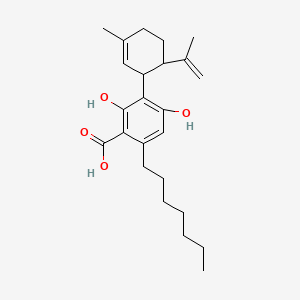![molecular formula C23H28O3 B10827628 6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate](/img/structure/B10827628.png)
6,6,9-Trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabinol Acetate is a derivative of Cannabinol, a mildly psychoactive cannabinoid found in the Cannabis sativa plant. Cannabinol Acetate is synthesized by acetylating Cannabinol, which modifies its chemical properties and potentially its biological activity. Cannabinol itself was first discovered in 1896 and is known for its interaction with the endocannabinoid system, albeit with lower affinity compared to other cannabinoids like Delta-9-tetrahydrocannabinol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cannabinol Acetate typically involves the acetylation of Cannabinol. This process can be achieved by reacting Cannabinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the acetate ester.
Industrial Production Methods: Industrial production of Cannabinol Acetate follows similar synthetic routes but on a larger scale. The process involves the extraction of Cannabinol from Cannabis sativa, followed by its purification and subsequent acetylation. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Cannabinol Acetate undergoes various chemical reactions, including:
Oxidation: Cannabinol Acetate can be oxidized to form Cannabinol quinone derivatives.
Reduction: Reduction reactions can convert Cannabinol Acetate back to Cannabinol.
Substitution: Substitution reactions can introduce different functional groups into the Cannabinol Acetate molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various reagents, depending on the desired functional group, can be used under appropriate conditions.
Major Products:
Oxidation: Cannabinol quinone derivatives.
Reduction: Cannabinol.
Substitution: Various substituted Cannabinol Acetate derivatives.
Scientific Research Applications
Cannabinol Acetate has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other cannabinoids and their derivatives.
Biology: Studied for its interaction with the endocannabinoid system and its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Utilized in the development of cannabinoid-based products and formulations.
Mechanism of Action
Cannabinol Acetate exerts its effects by interacting with the endocannabinoid system, specifically targeting cannabinoid receptors CB1 and CB2. It acts as a partial agonist at these receptors, modulating various physiological processes. The acetylation of Cannabinol may alter its binding affinity and efficacy at these receptors, potentially enhancing its therapeutic effects. The exact molecular pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Cannabinol Acetate is unique compared to other cannabinoids due to its acetylated structure. Similar compounds include:
Delta-9-tetrahydrocannabinol (Delta-9-THC): Known for its psychoactive effects and high affinity for CB1 receptors.
Cannabidiol (CBD): Non-psychoactive and known for its wide range of therapeutic effects.
Cannabigerol (CBG): A precursor to other cannabinoids with potential therapeutic benefits.
Cannabichromene (CBC): Known for its anti-inflammatory and analgesic properties.
Cannabinol Acetate’s uniqueness lies in its modified structure, which may confer different pharmacological properties compared to its non-acetylated counterpart and other cannabinoids.
Properties
Molecular Formula |
C23H28O3 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(6,6,9-trimethyl-3-pentylbenzo[c]chromen-1-yl) acetate |
InChI |
InChI=1S/C23H28O3/c1-6-7-8-9-17-13-20(25-16(3)24)22-18-12-15(2)10-11-19(18)23(4,5)26-21(22)14-17/h10-14H,6-9H2,1-5H3 |
InChI Key |
LCXOAMRAVSWHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C(=C1)OC(=O)C)C3=C(C=CC(=C3)C)C(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


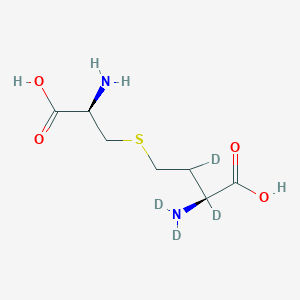

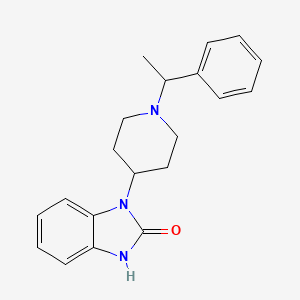
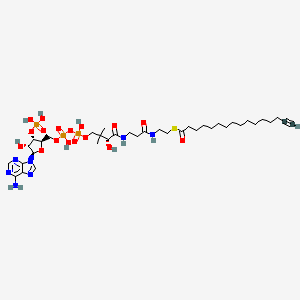
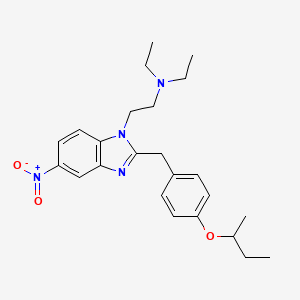
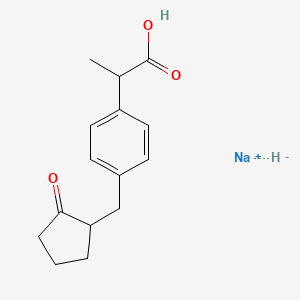

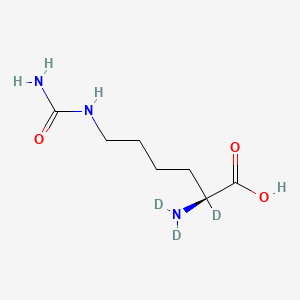
![2-[4-(10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid](/img/structure/B10827598.png)
![methyl (1S,14E,16R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B10827604.png)
